Valinomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in petroleum ethe

Synonyms

Canonical SMILES

Isomeric SMILES

Ion Transport Studies

Valinomycin's fascinating structure allows it to selectively bind potassium (K+) ions. This characteristic makes it a potent ionophore, a molecule that facilitates the transport of ions across membranes. Researchers utilize valinomycin to investigate ion channel function and membrane permeability in cells. By incorporating valinomycin into artificial membranes or studying its interaction with isolated ion channels, scientists can gain insights into cellular ion homeostasis and the mechanisms that regulate it [].

Here are some examples of how valinomycin is used in ion transport studies:

- Examining the role of K+ channels in neuronal signaling [].

- Understanding the impact of ion imbalances on cellular function [].

- Developing novel ionophores for therapeutic applications.

Cytotoxicity Assays

Valinomycin's ability to disrupt potassium ion balance can have detrimental effects on cells. This property makes it a valuable tool in cytotoxicity assays, experiments that measure a substance's toxicity on living cells. By exposing cells to valinomycin and monitoring their viability, researchers can assess the potential toxicity of new drugs or environmental contaminants.

One prominent application of valinomycin in cytotoxicity assays involves detecting cereulide, a toxin produced by certain strains of Bacillus cereus bacteria. Valinomycin specifically enhances the cytotoxic effects of cereulide, allowing for a more sensitive detection of this foodborne toxin [].

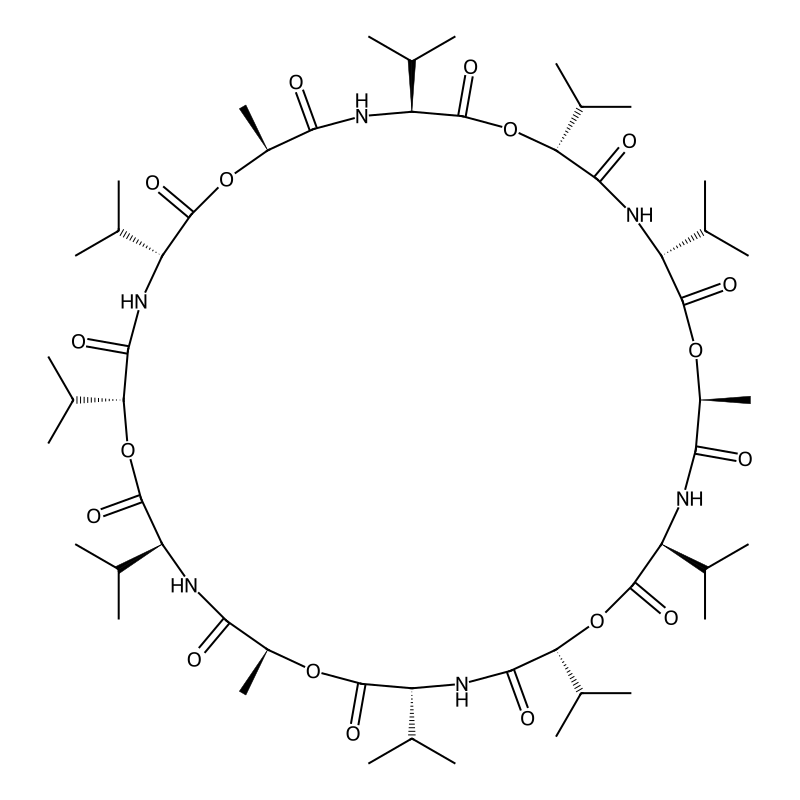

Valinomycin is a naturally occurring cyclic dodecadepsipeptide that functions primarily as a potassium ionophore. It is produced by several species of the genus Streptomyces, with Streptomyces fulvissimus being one of the most notable sources. The compound is composed of twelve alternating amino acids and esters, specifically D- and L-valine, D-alpha-hydroxyisovaleric acid, and L-lactic acid, which are linked through amide and ester bonds to form a macrocyclic structure. This unique configuration allows valinomycin to selectively bind potassium ions (K+) over sodium ions (Na+) due to its specific molecular geometry and the presence of carbonyl groups that facilitate ion coordination .

Valinomycin acts as a highly selective K+ ionophore. The cyclic structure with its hydrogen bond network creates a cavity that specifically binds K+ ions []. The hydrophobic exterior allows valinomycin to insert itself into the cell membrane. Once inside, the K+ ion is encapsulated within the cavity, and the entire complex facilitates K+ transport across the membrane. This disrupts the natural K+ gradient across the membrane, leading to cell death in bacteria and potentially affecting other cellular processes.

Valinomycin exhibits a well-characterized mechanism for transporting potassium ions across lipid membranes. The process involves three key steps:

- Binding: Potassium ions bind to the inner cavity of valinomycin, which triggers a conformational change in the molecule.

- Diffusion: The K+-valinomycin complex diffuses through the hydrophobic lipid bilayer, facilitated by the hydrophobic exterior created by the methyl groups of the amino acids.

- Release: Once on the opposite side of the membrane, K+ dissociates from valinomycin, allowing it to return to its original conformation .

The stability constant for the potassium-valinomycin complex is significantly higher than that for sodium, making valinomycin highly selective for K+ ions. This selectivity is crucial for its biological function, particularly in maintaining cellular ion balance .

Valinomycin acts as an antibiotic and is particularly effective against various bacterial strains, including Mycobacterium tuberculosis. Its primary biological role is as a potassium ionophore, facilitating K+ transport across cell membranes, which is essential for numerous physiological processes such as nerve impulse transmission and muscle contraction. Additionally, valinomycin has been shown to induce apoptosis in certain cell types and has potential applications in cancer research .

The synthesis of valinomycin can occur through natural fermentation processes involving Streptomyces species. In laboratory settings, it can also be synthesized using solid-phase peptide synthesis techniques or through combinatorial chemistry methods to produce analogs with modified properties. These synthetic approaches allow for the exploration of valinomycin derivatives with enhanced selectivity or altered biological activities .

Valinomycin has several important applications:

- Potassium Ion Transport: Utilized in studies involving membrane vesicles to manipulate electrochemical gradients.

- Electrodes: Acts as a nonmetallic isoforming agent in potassium-selective electrodes.

- Antiviral Research: Recently identified as a potent agent against severe acute respiratory syndrome coronavirus (SARS-CoV) in vitro.

- Antibiotic Use: Effective against various bacterial infections, particularly those caused by Mycobacterium tuberculosis.

- Apoptosis Induction: Investigated for its potential role in cancer therapies due to its ability to induce programmed cell death .

Research has demonstrated that valinomycin significantly increases the permeability of cell membranes to potassium ions while having minimal effects on sodium ion transport. This selective permeability is attributed to steric factors related to the size of the ion compared to the dimensions of the valinomycin ring. Studies have shown that valinomycin can alter mitochondrial function by affecting oxidative phosphorylation processes when potassium concentrations are manipulated .

Valinomycin belongs to a class of compounds known as ionophores, which facilitate ion transport across membranes. Here are some similar compounds:

| Compound | Structure Type | Ion Selectivity | Source |

|---|---|---|---|

| Monactin | Cyclic depsipeptide | Potassium | Streptomyces griseus |

| Nonactin | Cyclic depsipeptide | Potassium | Streptomyces griseus |

| Gramicidin | Linear peptide | Sodium | Bacillus brevis |

| A23187 | Ionophore | Calcium | Streptomyces sp. |

Uniqueness of Valinomycin

Valinomycin's uniqueness lies in its high selectivity for potassium ions over sodium ions, with a selectivity ratio exceeding 10,000 times. This specificity is vital for its role in biological systems where maintaining ionic balance is crucial. Additionally, its ability to induce apoptosis and act against specific pathogens further distinguishes it from other ionophores like gramicidin, which primarily facilitates sodium transport without such biological activities .

Structural Characteristics of the Macrocyclic Ring

Valinomycin possesses a distinctive 36-membered macrocyclic ring structure that is classified as a cyclododecadepsipeptide [1] [8]. The macrocycle is characterized by its unique alternating pattern of amide and ester bonds, which creates a flexible yet structurally defined molecular framework [1] [9]. The ring contains twelve carbonyl groups that are essential for metal ion binding and solvation properties in polar solvents [1] [6].

The macrocyclic structure adopts a characteristic "bracelet" conformation, particularly when complexed with potassium ions [8] [10]. In this conformation, the molecule exhibits approximately threefold symmetry, with the six ester carbonyl groups oriented toward the interior of the ring to coordinate with cations [8] [11]. The amide groups form an intramolecular hydrogen bonding network that stabilizes the bracelet structure through 1-4 hydrogen bonding interactions [12] [11].

The size and geometry of the 36-membered ring create a specific cavity that is particularly well-suited for accommodating potassium ions [10]. The cavity dimensions provide optimal coordination geometry for potassium with an ionic radius of approximately 1.33 Angstroms, while being less favorable for smaller cations such as sodium [1] [10].

| Structural Feature | Description |

|---|---|

| Ring Size | 36-membered macrocycle |

| Ring Type | Cyclododecadepsipeptide |

| Symmetry | Approximate threefold symmetry |

| Conformation | Bracelet-like structure |

| Interior Cavity | Optimized for potassium ion binding |

| Hydrogen Bonding | Intramolecular amide hydrogen bonds |

Alternating Pattern of Amino Acids and Esters

The structural backbone of valinomycin is defined by its distinctive alternating pattern of amino acids and hydroxy acids connected through alternating amide and ester linkages [1] [2]. This alternating pattern is crucial for the molecule's biological activity and conformational properties [9]. The tetradepsipeptide repeating unit consists of D-alpha-hydroxyisovaleric acid, D-valine, L-lactic acid, and L-valine, which is repeated three times to form the complete macrocycle [2] [7].

The alternating amide and ester bonds create a unique structural motif where ester linkages are formed between the carboxyl groups of the amino acids and the hydroxyl groups of the hydroxy acids [1]. This alternating pattern results in six amide bonds and six ester bonds throughout the entire macrocyclic structure [1]. The ester carbonyl groups are positioned to face the interior of the molecular cavity, making them available for coordination with metal cations [8] [10].

The alternating D and L configurations of the amino acid residues are essential for creating the proper three-dimensional structure that allows effective cation binding [9] [10]. This stereochemical alternation permits the formation of the characteristic bracelet conformation while maintaining the necessary flexibility for ion transport across biological membranes [9].

| Position | Component | Bond Type | Configuration |

|---|---|---|---|

| 1 | D-α-Hydroxyisovaleric acid | Ester bond | D-configuration |

| 2 | D-Valine | Amide bond | D-configuration |

| 3 | L-Lactic acid | Ester bond | L-configuration |

| 4 | L-Valine | Amide bond | L-configuration |

This tetradepsipeptide unit repeats three times to form the complete macrocycle

Stereochemistry and Chiral Centers

Valinomycin contains twelve defined stereogenic centers distributed throughout its macrocyclic structure [5]. The stereochemical configuration follows a strict alternating pattern between D and L forms of the constituent amino acids and hydroxy acids [1] [2]. This alternating stereochemistry is fundamental to the molecule's ability to form the characteristic bracelet conformation and its high selectivity for potassium ions [9] [10].

The stereochemical arrangement includes three L-valine residues and three D-valine residues, along with three D-alpha-hydroxyisovaleric acid residues and three L-lactic acid residues [2] [7]. Each chiral center contributes to the overall three-dimensional structure of the molecule, and alterations to the stereochemical configuration significantly reduce the compound's capacity to form stable cation complexes [9].

The alternating D-L-D-L pattern in the repeating tetradepsipeptide unit is critical for maintaining the proper spatial arrangement of the carbonyl groups that coordinate with metal ions [10]. This stereochemical precision allows the ester carbonyl oxygens to be positioned optimally for octahedral coordination with potassium ions while maintaining the hydrophobic exterior surface necessary for membrane permeability [10].

The optical activity of valinomycin reflects its chiral nature, with a specific rotation of [α]D20 = +31.0° to +32° when measured in benzene at a concentration of 1.6% [13] [14]. This optical rotation value is characteristic and can be used for identification and purity assessment of the compound.

| Stereochemical Element | Count | Configuration |

|---|---|---|

| Total Chiral Centers | 12 | Defined stereocenters |

| L-Valine Centers | 3 | L-configuration |

| D-Valine Centers | 3 | D-configuration |

| D-α-Hydroxyisovaleric Acid Centers | 3 | D-configuration |

| L-Lactic Acid Centers | 3 | L-configuration |

| Overall Pattern | Repeating | D-L-D-L alternation |

Physical and Chemical Properties

Valinomycin exhibits distinctive physical properties that reflect its complex macrocyclic structure and amphiphilic nature [6] [15] [13]. The compound appears as white to nearly white crystalline powder or solid [13] [16] [17]. The melting point ranges from 186-190°C (366.8-374°F), above which the compound undergoes thermal decomposition [15] [13] [16].

The density of valinomycin is approximately 1.06 grams per cubic centimeter [13] [16]. The compound demonstrates positive optical activity with a specific rotation [α]D20 of +31.0° to +32° when measured in benzene at 1.6% concentration [13] [14]. The refractive index is estimated at 1.6400 [13].

Valinomycin exhibits excellent chemical stability under normal storage conditions when kept at 2-8°C, remaining stable for up to one year from the date of purchase [13] [14]. The compound shows good thermal stability up to its melting point but decomposes at higher temperatures. Solutions in dimethyl sulfoxide may be stored at -20°C for up to three months without significant degradation [13].

The chemical reactivity of valinomycin is relatively low under normal conditions, with no dangerous reactions known under standard laboratory conditions [15]. The compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis [15] [16]. Under fire conditions, hazardous decomposition products may include carbon dioxide, carbon monoxide, and nitrogen oxides [15].

| Physical Property | Value |

|---|---|

| Appearance | White to nearly white crystalline powder |

| Melting Point | 186-190°C (366.8-374°F) |

| Density | 1.06 g/cm³ |

| Optical Rotation | +31.0° to +32° (c = 1.6 in benzene) |

| Refractive Index | 1.6400 (estimated) |

| Flash Point | 87°C |

| Stability | 1 year at 2-8°C storage |

Solubility Characteristics in Polar and Nonpolar Solvents

The solubility profile of valinomycin reflects its unique amphiphilic molecular structure, with both hydrophilic and hydrophobic regions [6] [18]. The molecule demonstrates excellent solubility in nonpolar and moderately polar organic solvents while being essentially insoluble in water [6] [13] [14]. This solubility pattern is consistent with its role as a membrane-active ionophore.

In nonpolar solvents, valinomycin shows good solubility in chloroform, benzene, and other hydrophobic media [6] [18]. The compound dissolves readily in ether and exhibits solubility in acetic acid [6]. These solubility characteristics in nonpolar solvents are attributed to the hydrophobic isopropyl and methyl groups on the exterior surface of the molecule [1] [6].

For polar aprotic solvents, valinomycin demonstrates high solubility in dimethyl sulfoxide, with reported values ranging from 5 mg/mL to 25 mg/mL depending on the source [3] [15] [13]. The compound also shows good solubility in dimethylformamide at 30 mg/mL [15]. In polar protic solvents, valinomycin is soluble in ethanol and methanol, with solubility values of 10-25 mg/mL in ethanol [3] [15] [13] [14].

The solubility behavior in different solvents significantly affects the conformational state of valinomycin [18]. In nonpolar solvents such as chloroform, the molecule maintains its characteristic bracelet structure with intact intramolecular hydrogen bonding [18]. However, in highly polar solvents like dimethyl sulfoxide, significant disruption of the internal hydrogen bonding network occurs, leading to conformational changes that reduce the molecule's ability to complex with cations [18].

| Solvent Type | Solvent | Solubility |

|---|---|---|

| Water | Water | Insoluble |

| Polar Aprotic | DMSO | 5-25 mg/mL |

| Polar Aprotic | DMF | 30 mg/mL |

| Polar Protic | Ethanol | 10-25 mg/mL |

| Polar Protic | Methanol | Soluble |

| Nonpolar | Chloroform | Soluble |

| Nonpolar | Benzene | Soluble |

| Nonpolar | Ether | Soluble |

| Organic Acid | Acetic Acid | Soluble |

| Ketone | Acetone | Soluble |

Purity

Physical Description

Shiny solid; [Merck Index] Faintly beige powder; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

190 °C

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

Wikipedia

General Manufacturing Information

Interactions

Dates

2: Kroteń MA, Bartoszewicz M, Swiecicka I. Cereulide and valinomycin, two important natural dodecadepsipeptides with ionophoretic activities. Pol J Microbiol. 2010;59(1):3-10. Review. PubMed PMID: 20568524.

3: Saris NE, Andersson MA, Mikkola R, Andersson LC, Teplova VV, Grigoriev PA, Salkinoja-Salonen MS. Microbial toxin's effect on mitochondrial survival by increasing K+ uptake. Toxicol Ind Health. 2009 Aug;25(7):441-6. doi: 10.1177/0748233709103405. Epub 2009 Sep 7. Review. PubMed PMID: 19736254.

4: Föller M, Huber SM, Lang F. Erythrocyte programmed cell death. IUBMB Life. 2008 Oct;60(10):661-8. doi: 10.1002/iub.106. Review. PubMed PMID: 18720418.

5: Shirai O, Yoshida Y, Kihara S. Voltammetric study on ion transport across a bilayer lipid membrane in the presence of a hydrophobic ion or an ionophore. Anal Bioanal Chem. 2006 Oct;386(3):494-505. Epub 2006 Aug 30. Review. PubMed PMID: 16847627.

6: Volinsky R, Kolusheva S, Berman A, Jelinek R. Investigations of antimicrobial peptides in planar film systems. Biochim Biophys Acta. 2006 Sep;1758(9):1393-407. Epub 2006 Mar 31. Review. PubMed PMID: 16793000.

7: De Clercq E. Potential antivirals and antiviral strategies against SARS coronavirus infections. Expert Rev Anti Infect Ther. 2006 Apr;4(2):291-302. Review. PubMed PMID: 16597209.

8: Tedeschi H. Old and new data, new issues: the mitochondrial DeltaPsi. Biochim Biophys Acta. 2005 Sep 30;1709(3):195-202. Review. PubMed PMID: 16139788.

9: Granum PE, Lund T. Bacillus cereus and its food poisoning toxins. FEMS Microbiol Lett. 1997 Dec 15;157(2):223-8. Review. PubMed PMID: 9435100.

10: Plásek J, Sigler K. Slow fluorescent indicators of membrane potential: a survey of different approaches to probe response analysis. J Photochem Photobiol B. 1996 Apr;33(2):101-24. Review. PubMed PMID: 8691353.

11: Wachsman JT. The beneficial effects of dietary restriction: reduced oxidative damage and enhanced apoptosis. Mutat Res. 1996 Feb 19;350(1):25-34. Review. PubMed PMID: 8657188.

12: Duax WL, Griffin JF, Langs DA, Smith GD, Grochulski P, Pletnev V, Ivanov V. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics. Biopolymers. 1996;40(1):141-55. Review. PubMed PMID: 8541445.

13: Kadenbach B, Barth J, Akgün R, Freund R, Linder D, Possekel S. Regulation of mitochondrial energy generation in health and disease. Biochim Biophys Acta. 1995 May 24;1271(1):103-9. Review. PubMed PMID: 7599196.

14: Giralt E, Albericio F, García-Echeverría C, Pons M, Royo M, Ruiz-Gayo M. Peptides in molecular recognition: synthetic and conformational aspects. Biochem Soc Trans. 1994 Nov;22(4):1045-8. Review. PubMed PMID: 7698404.

15: Zaidi M, Alam AS, Huang CL, Pazianas M, Bax CM, Bax BE, Moonga BS, Bevis PJ, Shankar VS. Extracellular Ca2+ sensing by the osteoclast. Cell Calcium. 1993 Apr;14(4):271-7. Review. PubMed PMID: 8396497.

16: Duax WL, Langs DA, Smith GD, Grochulski P, Pletnev V, Ivanov V. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics. Bioorg Khim. 1992 Oct-Nov;18(10-11):1341-60. Review. PubMed PMID: 1284370.

17: Kadenbach B, Stroh A, Hüther FJ, Reimann A, Steverding D. Evolutionary aspects of cytochrome c oxidase. J Bioenerg Biomembr. 1991 Apr;23(2):321-34. Review. PubMed PMID: 1646800.

18: Wallmark B, Lorentzon P, Sachs G. The gastric H+,K(+)-ATPase. J Intern Med Suppl. 1990;732:3-8. Review. PubMed PMID: 2166525.

19: Rhoads JM, MacLeod RJ, Hamilton JR. Diminished brush border membrane Na-dependent L-alanine transport in acute viral enteritis in piglets. J Pediatr Gastroenterol Nutr. 1989 Aug;9(2):225-31. Review. PubMed PMID: 2681649.

20: Stephenson EW. Mechanisms of stimulated 45Ca efflux in skinned skeletal muscle fibers. Can J Physiol Pharmacol. 1987 Apr;65(4):632-41. Review. PubMed PMID: 2440538.